triisopropyl phosphite CAS number 116-17-6
triisopropyl phosphite CAS number 116-17-6
An In-Depth Technical Guide to Triisopropyl Phosphite (CAS 116-17-6) for Researchers and Drug Development Professionals
Introduction
Triisopropyl phosphite, identified by CAS number 116-17-6, is a versatile and highly reactive organophosphorus compound.[1][2] It is a colorless liquid with a characteristic odor, widely recognized for its role as a key intermediate and reagent in modern organic synthesis.[3][4] Miscible with most common organic solvents but insoluble in water, it serves as a crucial building block in numerous chemical transformations.[3] Its applications are extensive, ranging from the synthesis of insecticides and the production of vinyl stabilizers to its use as a lubricant additive.[4][5][6] For researchers and professionals in drug development, triisopropyl phosphite is particularly valuable as a phosphorylating agent and a precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), including Losartan and Clodronic acid.[5][7] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and safety protocols, tailored for a scientific audience.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of triisopropyl phosphite are well-documented, providing essential data for its application in experimental settings.
Table 1: Physicochemical Properties of Triisopropyl Phosphite
| Property | Value | References |
| CAS Number | 116-17-6 | [2] |
| Molecular Formula | C₉H₂₁O₃P | [2][5] |
| Molecular Weight | 208.24 g/mol | [5] |
| Appearance | Colorless liquid | [3][4] |
| Density | 0.844 g/mL at 25 °C | [3] |
| Boiling Point | 63-64 °C at 11 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.411 | [3] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [8] |
| Vapor Pressure | <2 mmHg at 20 °C | |
| Water Solubility | Insoluble; hydrolyzes slowly | [3][4] |
| Solvent Solubility | Miscible with most common organic solvents | [3] |
| Stability | Sensitive to moisture and air | [9] |
Table 2: Spectroscopic Data for Triisopropyl Phosphite
| Spectroscopy | Data Reference |
| ¹H NMR | Spectra available in spectral databases.[1][10] |
| ¹³C NMR | Spectra available in spectral databases.[10] |
| ³¹P NMR | Spectra available in spectral databases.[11] |
| Mass Spectrometry (MS) | Data available from NIST and other databases.[1][2] |
| Infrared (IR) Spectroscopy | Spectra available in spectral databases.[1] |
| Raman Spectroscopy | Spectra available in spectral databases.[1] |
Synthesis and Purification
The most common laboratory and industrial synthesis of triisopropyl phosphite involves the reaction of phosphorus trichloride with isopropyl alcohol, typically in the presence of a tertiary amine base to neutralize the HCl byproduct.[5]
Experimental Protocol: Synthesis from Phosphorus Trichloride
This procedure is analogous to the well-established synthesis of triethyl phosphite and can be adapted for triisopropyl phosphite.[12]
Materials:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Anhydrous isopropyl alcohol
-
Tertiary amine (e.g., pyridine or triethylamine)
-
Anhydrous petroleum ether (or other suitable inert solvent)
Procedure:
-
A solution of phosphorus trichloride in dry petroleum ether is prepared in a dropping funnel.
-
A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and the dropping funnel. The flask is charged with anhydrous isopropyl alcohol and the tertiary amine, dissolved in petroleum ether.
-
The flask is cooled in a cold-water bath. With vigorous stirring, the phosphorus trichloride solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete (approx. 30-60 minutes), the reaction mixture is stirred and gently refluxed for an additional hour to ensure the reaction goes to completion.[12]
-
The mixture is then cooled, and the precipitated amine hydrochloride salt is removed by filtration. The filter cake is washed with several portions of dry petroleum ether.[3]
-
The filtrate and washings are combined. The solvent is removed by distillation at atmospheric pressure.
-
The residue is then distilled under reduced pressure to yield pure triisopropyl phosphite.[12] The product is collected at 63-64 °C / 11 mmHg.[3]
Purification: For applications requiring very high purity, the distilled product can be further purified by distillation from sodium under vacuum to remove any residual dialkyl phosphonate impurities.[4]
Key Reactions and Mechanisms
Triisopropyl phosphite is a versatile reagent that participates in several important name reactions, making it a staple in synthetic organic chemistry.
The Michaelis-Arbuzov Reaction
This reaction is one of the most significant methods for forming carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[13]
Experimental Protocol: Synthesis of Diisopropyl Methylphosphonate [13]
-
A flask is charged with methyl iodide. A few boiling chips are added.
-
Approximately 10% of the total triisopropyl phosphite is added to the methyl iodide.
-
The mixture is heated gently until an exothermic reaction begins.
-
The heat source is removed, and the remaining triisopropyl phosphite is added at a rate that maintains a brisk reflux.
-
After the addition is complete, the mixture is boiled under reflux for one hour.
-
The resulting isopropyl iodide byproduct is removed by distillation at atmospheric pressure.
-
The remaining residue is then distilled under vacuum to yield the pure diisopropyl methylphosphonate.
The Perkow Reaction
The Perkow reaction is a valuable method for synthesizing enol phosphates from trialkyl phosphites and α-halo ketones.[3][8] This transformation provides access to polarized carbon-carbon double bonds, which are useful intermediates in further synthetic steps.[4][8]
Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)
Triisopropyl phosphite is employed in the nickel-catalyzed phosphonylation of aryl halides, a process often referred to as the Tavs reaction.[14] This method is crucial for synthesizing arylphosphonates. The phosphite serves a dual role: it acts as the phosphorus source and as a reducing agent for the Ni(II) precatalyst.[14]
Applications in Research and Drug Development
Ligand in Olefin Metathesis
In organometallic chemistry, triisopropyl phosphite serves as a ligand that can modify the properties of transition metal catalysts.[5] It is used to replace phosphine ligands in first-generation Grubbs-type ruthenium catalysts.[5][8] This modification alters the catalyst's steric and electronic properties, influencing its activity and selectivity in olefin metathesis reactions, a cornerstone of modern pharmaceutical and polymer synthesis.[5]
References
- 1. Triisopropyl phosphite | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triisopropyl phosphite [webbook.nist.gov]
- 3. Triisopropyl phosphite | 116-17-6 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Buy Triisopropyl phosphite | 116-17-6 [smolecule.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]
- 8. 亚磷酸三异丙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Triisopropyl phosphite(116-17-6) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. beilstein-archives.org [beilstein-archives.org]
